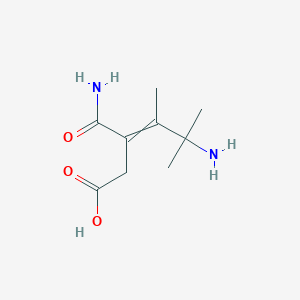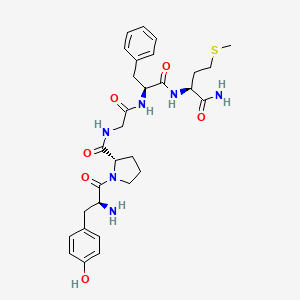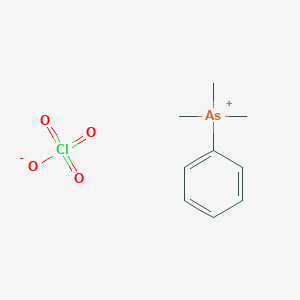
Trimethyl(phenyl)arsanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(phenyl)arsanium perchlorate is an organoarsenic compound with the chemical formula C9H13AsClO4 It is a quaternary arsonium salt where the arsenic atom is bonded to three methyl groups and one phenyl group, with a perchlorate anion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(phenyl)arsanium perchlorate can be synthesized through the reaction of trimethyl(phenyl)arsine with perchloric acid. The reaction typically involves the following steps:
Preparation of Trimethyl(phenyl)arsine: This precursor can be synthesized by reacting phenylmagnesium bromide with trimethylarsine.
Formation of this compound: The trimethyl(phenyl)arsine is then reacted with perchloric acid under controlled conditions to form the desired arsonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols due to the handling of perchloric acid, and implementing purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(phenyl)arsanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it back to trimethyl(phenyl)arsine.
Substitution: The arsonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the arsonium group under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Trimethyl(phenyl)arsine.
Substitution: Various substituted arsonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(phenyl)arsanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trimethyl(phenyl)arsanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The arsonium group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylarsine: Similar in structure but lacks the phenyl group.
Triphenylarsine: Contains three phenyl groups instead of methyl groups.
Tetramethylammonium Perchlorate: Similar quaternary structure but with nitrogen instead of arsenic.
Uniqueness
Trimethyl(phenyl)arsanium perchlorate is unique due to the presence of both methyl and phenyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. Its combination of arsonium and perchlorate functionalities makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
62834-60-0 |
|---|---|
Formule moléculaire |
C9H14AsClO4 |
Poids moléculaire |
296.58 g/mol |
Nom IUPAC |
trimethyl(phenyl)arsanium;perchlorate |
InChI |
InChI=1S/C9H14As.ClHO4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
JWOSPSIRYMMURK-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


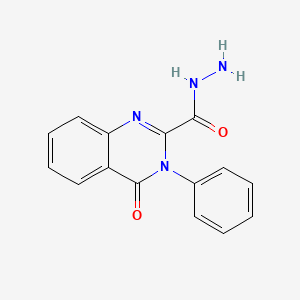
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
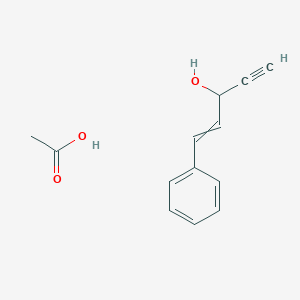
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
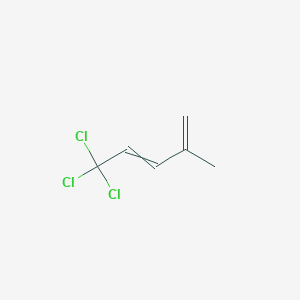
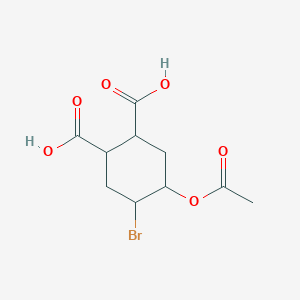
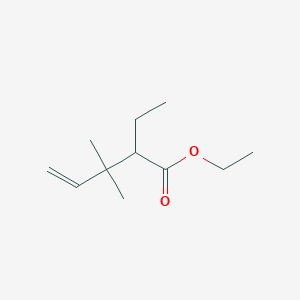
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
